1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1) is a heterocyclic small molecule comprising a piperidine-4-carboxylic acid core N-linked to a 3-(3-methylphenyl)pyridazine moiety. With a molecular formula of C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol, it belongs to the class of 6-aryl-3-piperidinylpyridazine carboxylic acids.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
CAS No. 1119453-12-1
Cat. No. B3082202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
CAS1119453-12-1
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
InChIInChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)15-5-6-16(19-18-15)20-9-7-13(8-10-20)17(21)22/h2-6,11,13H,7-10H2,1H3,(H,21,22)
InChIKeyABBZKRJODFHUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1): Structural and Physicochemical Profile for Research Procurement


1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1) is a heterocyclic small molecule comprising a piperidine-4-carboxylic acid core N-linked to a 3-(3-methylphenyl)pyridazine moiety [1]. With a molecular formula of C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol, it belongs to the class of 6-aryl-3-piperidinylpyridazine carboxylic acids. The compound is supplied as a research-grade chemical (≥95% purity) by multiple vendors including CymitQuimica, Matrix Scientific, and Santa Cruz Biotechnology . Its computed physicochemical properties—cLogP 2.67, topological polar surface area 66.3 Ų, and compliance with Lipinski's Rule of Five—suggest favorable drug-like characteristics, positioning it as a versatile building block for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: Regioisomeric and Scaffold-Specific Pharmacological Consequences


Within the 6-aryl-3-piperidinylpyridazine carboxylic acid family, seemingly minor structural variations—such as the position of a methyl substituent or the identity of the heterocyclic core—can produce divergent biological activity profiles. The target compound's 3-methylphenyl (meta-tolyl) group creates a distinct steric and electronic environment at the pyridazine 6-position compared to the commercially prevalent 4-methylphenyl (para-tolyl) analog [1]. Replacement of the piperidine-4-carboxylic acid headgroup with a piperazine (as in the antirhinovirus agent R 61837) fundamentally alters ionization behavior: the target compound exhibits a pKa of 4.35 and a LogD₇.₄ of 0.04, indicating a predominantly ionized carboxylate at physiological pH, whereas piperazine analogs remain largely neutral [2]. These physicochemical differences translate into distinct solubility, permeability, and target-binding profiles that cannot be assumed equivalent without empirical verification. Substitution with generic analogs risks confounding SAR interpretation and generating misleading biological readouts in any assay system where subtle steric or electronic effects are determinants of activity.

Quantitative Differentiation Evidence for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid vs. Closest Analogs


Meta-Methylphenyl vs. Para-Methylphenyl Regioisomeric Differentiation: Physicochemical Property Comparison

The target compound bears a 3-methylphenyl (meta-tolyl) substituent at the pyridazine 6-position, distinguishing it from the widely listed 1-(6-(p-tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid (para-methyl analog). While no direct head-to-head biological assay is yet published, computed physicochemical properties highlight differentiable features: the target compound has a calculated LogP of 2.67 and a topological polar surface area (TPSA) of 66.3 Ų [1]. The meta-methyl orientation is expected to generate a distinct molecular electrostatic potential surface compared to the para-methyl isomer, potentially altering π-stacking interactions with aromatic residues in protein binding pockets. This regioisomeric difference is critical for SAR studies where the precise spatial orientation of the methyl group influences target engagement [2].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

pH-Dependent Ionization Profile: Piperidine-4-Carboxylic Acid vs. Piperazine Core Differentiation

The target compound contains a free carboxylic acid (pKa 4.35) that undergoes pronounced pH-dependent ionization, with computed LogD dropping from 1.73 at pH 5.5 to 0.04 at pH 7.4 [1]. This contrasts sharply with the piperazine-containing analog R 61837 (3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine), which lacks an ionizable acid and maintains relatively constant lipophilicity across the physiological pH range [2]. At intestinal pH (~6.5–7.4), the target compound is predominantly ionized (carboxylate form), which may reduce passive membrane permeability relative to R 61837 but enhance aqueous solubility. This differential ionization behavior is directly relevant for assays conducted at different pH values and for interpreting cell-based activity data.

Physicochemical Profiling Drug Design ADME Prediction

SCD1 Inhibitor Scaffold Match: Patent-Disclosed Piperidinyl-Pyridazinyl Pharmacophore Alignment

US Patent 9,102,669 B2 ('Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors') discloses a genus of compounds that encompass the target compound's core scaffold—specifically, a piperidine ring N-linked to a 6-arylpyridazine with a carboxylic acid or carboxamide terminus [1]. The target compound maps precisely onto Markush structure variations where Ar = 3-methylphenyl and R = OH (free acid). SCD1 (stearoyl-CoA desaturase-1) is a validated target for obesity, diabetes, and non-alcoholic steatohepatitis (NASH). While no SCD1 IC₅₀ data are publicly available for this specific compound, its structural congruence with the patented pharmacophore establishes a plausible mechanistic hypothesis that differentiates it from pyridazine analogs lacking the piperidine-4-carboxylic acid motif (e.g., simple 3,6-diarylpyridazines) .

Metabolic Disease Stearoyl-CoA Desaturase Patent Analysis

CCR5 Chemokine Receptor Activity Landscape: Cross-Scaffold SAR with Thiophenyl Analog

A structurally proximal analog—1-(6-thiophen-2-yl-pyridazin-3-yl)-piperidine-4-carboxylic acid amide (ChEMBL CHEMBL220199)—has been profiled at CCR5, yielding an agonist EC₅₀ of 1.10 × 10³ nM and a binding IC₅₀ of 5.80 × 10³ nM in CHO-K1 cells [1]. The target compound differs at two positions: (i) 3-methylphenyl replaces thiophen-2-yl at the pyridazine 6-position, and (ii) free carboxylic acid replaces the elaborated carboxamide. This precise structural divergence creates an opportunity to quantify the contribution of the aryl substituent to CCR5 affinity in a controlled SAR series. Replacing thiophene (π-excessive heteroarene) with 3-methylphenyl (π-neutral carbocycle) is predicted to modulate both the binding pose and potency at the CCR5 orthosteric site [2].

Chemokine Receptor CCR5 Binding Affinity

Vendor Availability and Purity Benchmarking for Procurement Decision-Making

The compound is listed by at least four independent suppliers: CymitQuimica (Ref. 3D-FM118073), Matrix Scientific (Cat. 038536), Santa Cruz Biotechnology (Cat. sc-303012), and Chemenu (Cat. CM631587) . All suppliers report a minimum purity of 95%. However, CymitQuimica marks the compound as 'Discontinued' for both 1 g and 250 mg quantities, indicating constrained or intermittent supply . In contrast, Santa Cruz Biotechnology lists the compound as available in 500 mg format . This supply discontinuity means that procurement planning must account for potential switching between vendors, with batch-to-batch purity verification (HPLC, ¹H NMR) recommended upon source change. No pharmacopeial monograph or certified reference standard exists for this compound.

Chemical Procurement Vendor Comparison Purity Analysis

High-Value Application Scenarios for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Based on Differentiated Evidence


Regioisomeric SAR Probe in Kinase or GPCR Lead Optimization

Use the meta-methylphenyl compound alongside its para-methyl analog as a matched molecular pair to quantify the impact of methyl position on target potency and selectivity. The computed LogP and TPSA equivalence ensures that any observed potency differences arise primarily from steric/electronic effects rather than global lipophilicity shifts [1]. This application is directly supported by the TPSA and LogP data in Evidence Item 1.

SCD1 Inhibitor Hit Expansion for Metabolic Disease Programs

Deploy this compound as a core scaffold for synthesizing focused libraries targeting stearoyl-CoA desaturase-1 (SCD1), based on its structural alignment with the patent-disclosed pharmacophore in US 9,102,669 B2 [1]. The free carboxylic acid provides a handle for amide coupling to explore vector diversification, while the 3-methylphenyl group occupies the aryl-binding subpocket defined in the patent genus. This scenario is grounded in Evidence Item 3.

CCR5 Chemokine Receptor SAR Benchmarking

Profile the target compound in a CCR5 aequorin assay (CHO-K1 cells) using the thiophenyl analog's EC₅₀ of 1.10 × 10³ nM as a quantitative activity threshold for hit classification [1]. The 3-methylphenyl-for-thiophene substitution directly tests whether a π-neutral carbocyclic aryl group can maintain or improve upon the µM-level CCR5 agonism observed with the thiophene analog. Stemming from Evidence Item 4.

pH-Dependent Permeability and Solubility Profiling in ADME Assays

Leverage the compound's sharp LogD transition (1.73 at pH 5.5 → 0.04 at pH 7.4) as a model system for studying pH-dependent membrane permeability in PAMPA or Caco-2 assays [1]. The carboxylic acid pKa of 4.35 ensures that the compound is predominantly ionized at physiological pH, making it a useful tool for calibrating in vitro–in vivo correlation (IVIVC) models for acidic drug candidates. This application derives from the physicochemical data in Evidence Item 2.

Quote Request

Request a Quote for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.